molecular formula C24H23NO6 B11155805 1-benzyl 2-(4,8-dimethyl-2-oxo-2H-chromen-7-yl) (2S)-pyrrolidine-1,2-dicarboxylate

1-benzyl 2-(4,8-dimethyl-2-oxo-2H-chromen-7-yl) (2S)-pyrrolidine-1,2-dicarboxylate

Cat. No.: B11155805
M. Wt: 421.4 g/mol
InChI Key: CAGPEXYYHYDKRX-IBGZPJMESA-N
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Description

1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE is a complex organic compound featuring a pyrrolidine ring fused with a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the chromenyl moiety through the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The pyrrolidine ring is then introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The chromenyl moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to specific sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE is unique due to its combination of a chromenyl moiety with a pyrrolidine ring, offering a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

1-O-benzyl 2-O-(4,8-dimethyl-2-oxochromen-7-yl) (2S)-pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C24H23NO6/c1-15-13-21(26)31-22-16(2)20(11-10-18(15)22)30-23(27)19-9-6-12-25(19)24(28)29-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,19H,6,9,12,14H2,1-2H3/t19-/m0/s1

InChI Key

CAGPEXYYHYDKRX-IBGZPJMESA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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